

# What is the chemical structure of Clodantoin?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Clodantoin

Cat. No.: B1207556

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## An In-Depth Technical Guide to Clodantoin

This technical guide provides a comprehensive overview of the chemical structure, properties, and plausible synthesis of **Clodantoin**. It is intended for researchers, scientists, and drug development professionals interested in this antifungal agent.

## Chemical Structure and Properties

**Clodantoin**, also known as Chlordantoin, is a synthetic heterocyclic organic compound belonging to the hydantoin class. Its chemical identity is well-established.

Chemical Identifiers and Structure:

- IUPAC Name: 5-heptan-3-yl-3-(trichloromethylsulfanyl)imidazolidine-2,4-dione[1]
- CAS Number: 5588-20-5[1]
- Molecular Formula: C<sub>11</sub>H<sub>17</sub>Cl<sub>3</sub>N<sub>2</sub>O<sub>2</sub>S[1]
- Canonical SMILES: CCCCC(CC)C1C(=O)N(C(=O)N1)SC(Cl)(Cl)Cl[1]

The chemical structure of **Clodantoin** is characterized by a central imidazolidine-2,4-dione (hydantoin) ring. A heptan-3-yl group is attached at the 5-position, and a trichloromethylsulfanyl group is linked to the nitrogen at the 3-position.

Physicochemical and Computed Properties:

A summary of the available quantitative data for **Clodantoin** is presented in the table below. It should be noted that some of these values are predicted or estimated due to a lack of extensive experimental data in the public domain.

Property	Value	Source
Molecular Weight	347.69 g/mol	[1]
Appearance	Solid Powder, Light yellow to yellow	[2]
Density (estimate)	1.39 g/cm <sup>3</sup>	[1]
Solubility	Soluble in DMSO	[1][2]
pKa (predicted)	6.46 ± 0.70	
XLogP3-AA (predicted)	4.7	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	6	[1]
Topological Polar Surface Area	74.7 Å <sup>2</sup>	[1]

#### Spectroscopic Data:

Detailed experimental spectroscopic data for **Clodantoin** is not readily available in the cited literature. However, the NIST WebBook indicates the availability of an IR spectrum for "Hydantoin, 5-(1-ethyl-n-pentyl)-3-(trichloromethylthio)-", which is an alternative name for **Clodantoin**. [3] Analysis of such a spectrum would likely reveal characteristic peaks for the C=O groups of the hydantoin ring (typically in the range of 1700-1800 cm<sup>-1</sup>), N-H stretching (around 3200 cm<sup>-1</sup>), and C-H stretching from the alkyl side chain (below 3000 cm<sup>-1</sup>).

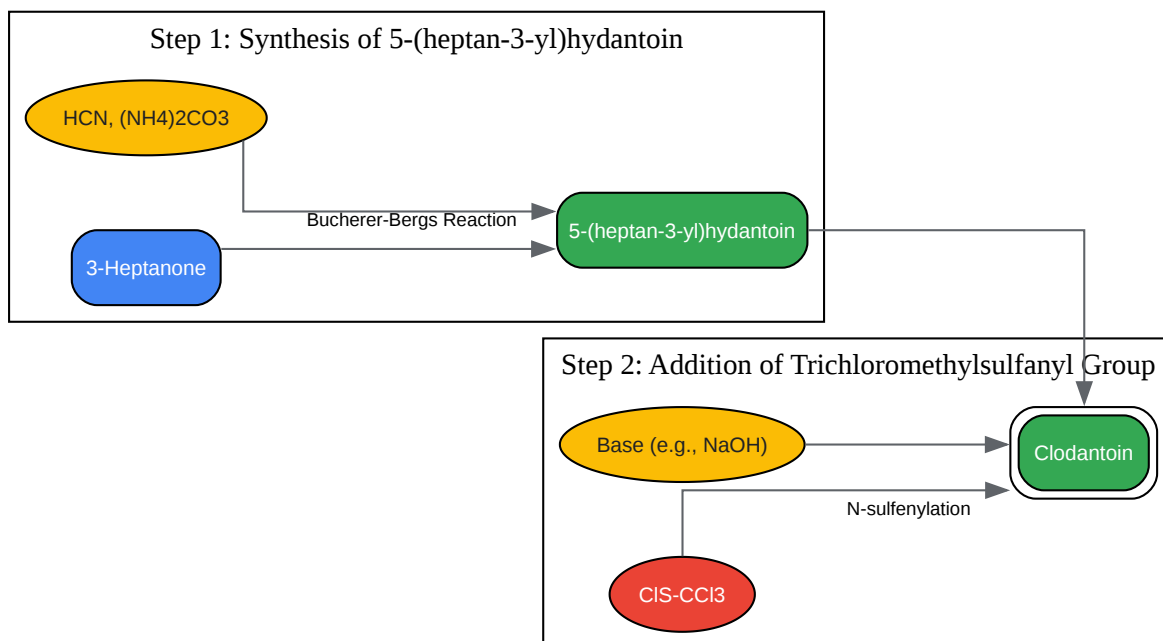
## Synthesis of Clodantoin

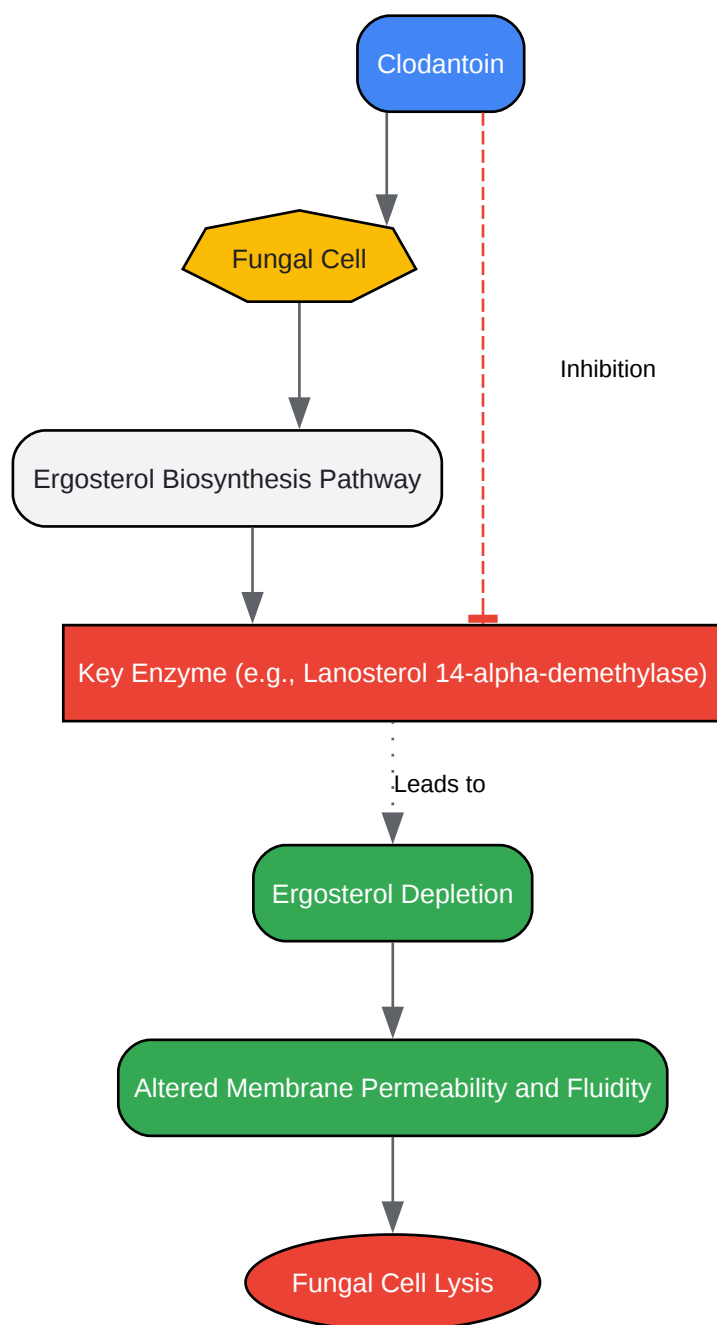
A specific, detailed experimental protocol for the synthesis of **Clodantoin** is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed

based on general methods for the synthesis of N-substituted hydantoins. The synthesis would likely involve a multi-step process.

#### Proposed Synthetic Pathway:

A logical approach to the synthesis of **Clodantoin** would begin with the formation of the 5-(heptan-3-yl)hydantoin intermediate, followed by the introduction of the trichloromethylsulfanyl group.





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## References

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)